Home > Products > Screening Compounds P19332 > Tanzisertib(CC-930)
Tanzisertib(CC-930) -

Tanzisertib(CC-930)

Catalog Number: EVT-8215130
CAS Number:
Molecular Formula: C21H24ClF3N6O2
Molecular Weight: 484.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tanzisertib is synthesized from a class of aminopurine compounds designed to selectively inhibit JNK pathways. It falls under the category of small-molecule inhibitors and has been classified as an anti-fibrotic agent due to its mechanisms of action that counteract fibrosis-related processes. The compound has shown promising results in preclinical studies and clinical trials aimed at assessing its safety and efficacy in treating fibrotic conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tanzisertib involves several key steps that emphasize accessibility and efficiency. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple transformations.
  2. Key Reactions: Reactions such as nucleophilic substitutions, cyclizations, and functional group modifications are employed to construct the core structure of Tanzisertib.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

Recent studies have focused on optimizing the synthesis routes to enhance yield and minimize costs while maintaining the compound's biological activity .

Molecular Structure Analysis

Structure and Data

Tanzisertib has a complex molecular structure characterized by an indolin-2-one core fused with a thiazole ring and a trifluorophenyl substituent. Its molecular formula is C15_{15}H12_{12}F3_3N3_3O, with a molecular weight of approximately 345.27 g/mol. The spatial arrangement allows for effective binding to the active sites of JNK isoforms, facilitating its inhibitory action.

Key Structural Features:

  • Indolin-2-one moiety: Critical for binding interactions with JNKs.
  • Thiazole ring: Enhances selectivity towards specific JNK isoforms.
  • Trifluorophenyl group: Contributes to hydrophobic interactions within the enzyme's active site .
Chemical Reactions Analysis

Reactions and Technical Details

Tanzisertib undergoes specific chemical reactions during its interaction with JNK enzymes:

  1. Binding Interactions: It forms hydrogen bonds with key residues in the active site of JNKs, such as Met149 and Lys93.
  2. Inhibition Mechanism: By occupying the ATP-binding site, Tanzisertib prevents phosphorylation events that lead to downstream signaling associated with inflammation and fibrosis.
  3. Selectivity Profile: The compound exhibits varying inhibitory potencies across JNK isoforms, with reported IC50_{50} values of 6 nM for JNK3, 7 nM for JNK2, and 61 nM for JNK1 .
Mechanism of Action

Process and Data

The mechanism by which Tanzisertib exerts its pharmacological effects involves:

  1. Inhibition of JNK Activity: By binding to the ATP-binding pocket of JNKs, Tanzisertib effectively inhibits their kinase activity.
  2. Reduction of Inflammatory Cytokines: Inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are pivotal in fibrotic processes.
  3. Impact on Fibroblast Function: By modulating signaling pathways involved in fibroblast activation, Tanzisertib helps reduce excessive extracellular matrix deposition characteristic of fibrosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tanzisertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with similar compounds in its class.

These properties are critical for formulating effective drug delivery systems for clinical applications .

Applications

Scientific Uses

Tanzisertib has several potential applications in scientific research and medicine:

  1. Treatment of Fibrotic Diseases: Its primary application is in managing idiopathic pulmonary fibrosis through modulation of inflammatory pathways.
  2. Research Tool: As a selective inhibitor of JNKs, it serves as a valuable tool for studying the role of these kinases in various biological contexts, including cancer research and neurodegenerative diseases.
  3. Drug Development: Ongoing research aims to explore its efficacy in combination therapies targeting multiple pathways involved in fibrosis and inflammation .
Introduction to JNK Signaling and Fibrotic Pathogenesis

Role of c-Jun N-terminal kinase Isoforms in Cellular Stress and Fibrosis

The c-Jun N-terminal kinase family represents a critical subgroup within the mitogen-activated protein kinase superfamily, comprising three principal isoforms: c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, and c-Jun N-terminal kinase 3. These serine/threonine kinases function as central mediators converting extracellular stressors—including inflammatory cytokines, oxidative damage, and biomechanical stress—into intracellular signaling cascades. c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 exhibit ubiquitous tissue expression, whereas c-Jun N-terminal kinase 3 demonstrates restricted localization primarily within neural tissue, cardiac muscle, and testes [3] [7]. Upon activation through dual phosphorylation by upstream kinases (mitogen-activated protein kinase kinase 4 and mitogen-activated protein kinase kinase 7), c-Jun N-terminal kinase isoforms translocate to the nucleus. This facilitates the phosphorylation of transcription factors such as c-Jun, activating transcription factor 2, and tumor protein p53, culminating in the transcriptional upregulation of pro-fibrotic and pro-inflammatory mediators [3] [4].

In fibrogenesis, sustained c-Jun N-terminal kinase activation drives pathological extracellular matrix deposition through multiple mechanisms: direct stimulation of collagen gene expression in fibroblasts, promotion of epithelial-mesenchymal transition, and enhancement of transforming growth factor beta 1 signaling. Notably, c-Jun N-terminal kinase 1 displays heightened involvement in fibroblast-to-myofibroblast differentiation and collagen production compared to c-Jun N-terminal kinase 2. Elevated phospho-c-Jun N-terminal kinase 1 levels are consistently observed in the airway epithelium and pulmonary vasculature of idiopathic pulmonary fibrosis patients, correlating with disease progression and severity [3]. Experimental models further substantiate this isoform-specific role; genetic ablation of jnk1 significantly attenuates collagen deposition in murine fibrosis models, whereas jnk2 deletion exerts minimal impact [3].

Rationale for c-Jun N-terminal kinase Inhibition in Fibrotic and Inflammatory Diseases

The mechanistic involvement of c-Jun N-terminal kinase signaling across multiple fibrotic pathways positions pharmacological inhibition as a rational therapeutic strategy. Traditional anti-fibrotic agents pirfenidone and nintedanib modestly slow idiopathic pulmonary fibrosis progression but fail to halt or reverse established fibrosis. This unmet clinical need propelled investigation into targeted kinase inhibitors with disease-modifying potential [3]. Preclinical validation demonstrates that c-Jun N-terminal kinase inhibition reduces extracellular matrix production, decreases myofibroblast activation, and attenuates inflammatory cell infiltration in injured tissues. Crucially, inhibiting c-Jun N-terminal kinase may disrupt the self-perpetuating cycle of chronic fibrosis where persistent tissue injury sustains c-Jun N-terminal kinase activation, which in turn promotes further injury and matrix accumulation [3] [4].

The therapeutic rationale extends beyond pulmonary fibrosis to encompass hepatic, renal, and dermal fibrosis, reflecting conserved c-Jun N-terminal kinase involvement across organ systems. Discoid lupus erythematosus, characterized by chronic cutaneous inflammation and scarring, similarly demonstrates c-Jun N-terminal kinase pathway activation, providing the basis for clinical evaluation in this condition [8]. However, achieving therapeutic efficacy requires balancing pan-isoform inhibition against potential isoform-specific functions; while c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 drive fibrosis, c-Jun N-terminal kinase 3 modulation may confer neuroprotection but risks unintended neurological effects when inhibited systemically [7].

Table 1: Comparative Roles of c-Jun N-terminal kinase Isoforms in Fibrosis

IsoformTissue DistributionPrimary Fibrotic FunctionsValidation in Disease Models
c-Jun N-terminal kinase 1UbiquitousDrives collagen synthesis, fibroblast proliferation, epithelial-mesenchymal transitionGenetic ablation reduces fibrosis in lung/liver/kidney models; elevated phospho-isoform in human idiopathic pulmonary fibrosis tissue
c-Jun N-terminal kinase 2UbiquitousModulates transforming growth factor beta 1 signaling, macrophage activationLimited anti-fibrotic effect upon knockout; potential compensatory c-Jun N-terminal kinase 1 upregulation
c-Jun N-terminal kinase 3Brain > Heart, TestesMinor role in neurogenic inflammation; phosphorylates amyloid precursor proteinNot directly implicated in visceral fibrosis; knockout protects against neurodegeneration

Properties

Product Name

Tanzisertib(CC-930)

IUPAC Name

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol;hydrochloride

Molecular Formula

C21H24ClF3N6O2

Molecular Weight

484.9 g/mol

InChI

InChI=1S/C21H23F3N6O2.ClH/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13;/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29);1H/t12?,13-,14?;/m0./s1

InChI Key

BTKXDTOPRHDNSM-GGGYYQAESA-N

SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O.Cl

Canonical SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O.Cl

Isomeric SMILES

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.